molecular formula C6H3IN2OS B13901821 5-Iodothieno[2,3-d]pyrimidin-4-ol

5-Iodothieno[2,3-d]pyrimidin-4-ol

Cat. No.: B13901821
M. Wt: 278.07 g/mol
InChI Key: CLFXVVSXCMXBAH-UHFFFAOYSA-N
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Description

5-Iodothieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C6H3IN2OS and a molecular weight of 278.07 g/mol It is characterized by the presence of an iodine atom at the 5-position of the thieno[2,3-d]pyrimidin-4-ol core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodothieno[2,3-d]pyrimidin-4-ol typically involves the iodination of thieno[2,3-d]pyrimidin-4-ol. One common method includes the reaction of thieno[2,3-d]pyrimidin-4-ol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodothieno[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Iodothieno[2,3-d]pyrimidin-4-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Iodothieno[2,3-d]pyrimidin-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways due to the presence of the iodine atom and the thieno[2,3-d]pyrimidin-4-ol core. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4-ol: Lacks the iodine atom at the 5-position.

    5-Bromothieno[2,3-d]pyrimidin-4-ol: Contains a bromine atom instead of iodine.

    5-Chlorothieno[2,3-d]pyrimidin-4-ol: Contains a chlorine atom instead of iodine.

Uniqueness

5-Iodothieno[2,3-d]pyrimidin-4-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems .

Properties

IUPAC Name

5-iodo-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2OS/c7-3-1-11-6-4(3)5(10)8-2-9-6/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFXVVSXCMXBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CNC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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